1-(2-Fluorobenzoyl)azetidin-3-amine

Lipophilicity Drug-likeness Physicochemical profiling

1‑(2‑Fluorobenzoyl)azetidin‑3‑amine (MF C10H11FN2O, MW 194.21) is a four‑membered nitrogen heterocycle bearing an exocyclic primary amine and an ortho‑fluorobenzoyl substituent. The azetidine ring imparts significant strain‑driven reactivity, while the 2‑fluorobenzoyl group modulates electronic and steric properties.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1343635-25-5
Cat. No. B1401163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzoyl)azetidin-3-amine
CAS1343635-25-5
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2F)N
InChIInChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2
InChIKeySZCHGFHSVWYGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzoyl)azetidin-3-amine (CAS 1343635‑25‑5): A Specialised Azetidine Building Block for Medicinal Chemistry


1‑(2‑Fluorobenzoyl)azetidin‑3‑amine (MF C10H11FN2O, MW 194.21) is a four‑membered nitrogen heterocycle bearing an exocyclic primary amine and an ortho‑fluorobenzoyl substituent [1]. The azetidine ring imparts significant strain‑driven reactivity, while the 2‑fluorobenzoyl group modulates electronic and steric properties . This combination makes the compound a versatile intermediate for structure‑activity‑relationship (SAR) exploration in drug discovery, particularly when a rigid, low‑molecular‑weight scaffold with a hydrogen‑bond donor is required [2].

Why 1‑(2‑Fluorobenzoyl)azetidin‑3‑amine Cannot Be Casually Substituted by Other Fluorobenzoyl Azetidine Isomers


The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) profoundly influences the compound’s lipophilicity, electronic distribution, and conformational preferences [1][2]. In medicinal chemistry programmes, even a single‑atom shift can alter target engagement, metabolic stability, and off‑target liability [3]. Because the azetidine‑3‑amine core is often incorporated at a late synthetic stage, substitution with a regioisomeric fluorobenzoyl group can invalidate the SAR of an entire series, leading to misleading biological results and wasted synthetic effort. The quantitative comparisons below highlight exactly where the ortho‑fluorinated variant provides measurable differentiation.

Quantitative Evidence Guide: Differentiating 1‑(2‑Fluorobenzoyl)azetidin‑3‑amine from Closest Azetidine Analogs


Ortho‑Fluorine Lowers Lipophilicity Relative to Para‑Fluoro Isomer – Computed LogP Comparison

The ortho‑fluorine in 1‑(2‑fluorobenzoyl)azetidin‑3‑amine reduces lipophilicity compared with the para‑substituted isomer. PubChem‑computed XLogP3‑AA for the target compound is 0.4 [1], while the analogue 1‑(4‑fluorobenzoyl)azetidin‑3‑amine (CAS 1340197‑90‑1) yields a computed XLogP3‑AA of 0.7 [2]. Lower logP translates to better aqueous solubility and potentially lower non‑specific protein binding, desirable attributes in early‑stage fragment‑based or HTS campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Is Invariant – Confirming Iso‑Structural Polarity with Differentiated Lipophilicity

Despite the difference in lipophilicity, the target compound shares an identical TPSA of 46.3 Ų with its 3‑fluoro and 4‑fluoro isomers [1]. This iso‑polar‑surface‑area property allows medicinal chemists to interrogate the effect of regioisomeric fluorination on target binding without altering hydrogen‑bonding potential or passive permeability predicted by PSA.

Polar surface area Drug-likeness SAR comparability

Synthetic Accessibility – One‑Step Access from Commercial 3‑Aminoazetidine

1‑(2‑Fluorobenzoyl)azetidin‑3‑amine can be prepared in a single step via amide coupling of 3‑aminoazetidine (CAS 102065‑86‑1) with 2‑fluorobenzoic acid or its activated ester . The general strategy tolerates a broad range of functional groups and proceeds in moderate‑to‑high yield, according to the methodology reported by Leitch et al. (2020) [1]. This contrasts with multi‑step sequences often required for other constrained amine scaffolds, offering procurement teams a direct, scalable route.

Synthetic efficiency Building block Medicinal chemistry workflow

Best Research and Industrial Application Scenarios for 1‑(2‑Fluorobenzoyl)azetidin‑3‑amine Based on Evidence


Matched Molecular Pair Studies of Fluorine Position Effects

The ortho‑, meta‑, and para‑fluoro isomers share identical TPSA and H‑bond counts, differing only in lipophilicity (ΔlogP = –0.3 for ortho vs. para) [1]. This makes 1‑(2‑fluorobenzoyl)azetidin‑3‑amine an ideal tool for matched molecular pair (MMP) studies that isolate the impact of fluorine regioisomerism on target engagement, selectivity, and ADME properties without changing overall polarity.

Late‑Stage Functionalisation in CNS‑Penetrant Candidates

The low computed logP (0.4) and moderate TPSA (46.3 Ų) place the compound well within the CNS MPO (multiparameter optimisation) score sweet spot [1]. Combined with its primary amine handle for rapid amide or sulfonamide diversification, it serves as a strategic building block for parallel synthesis of CNS‑directed libraries where minimal lipophilicity is desired.

Fragment‑Based Drug Discovery (FBDD) Screening Sets

With a molecular weight of 194.21 Da, 1 H‑bond donor, and 3 H‑bond acceptors, the compound adheres to the “rule of three” for fragment libraries [1]. Its high aqueous solubility (predicted from logP = 0.4) and single‑step synthetic accessibility [2] make it a cost‑effective entry for fragment screening collections, where it can be rapidly elaborated upon hit confirmation.

Key Intermediate in Patent‑Protected Pharmaceutical Compositions

3‑Aminoazetidine derivatives are explicitly claimed in US 6,566,356 as components of pharmaceutical compositions for nervous‑system disorders [3]. The 2‑fluorobenzoyl variant provides a specific substitution pattern that may confer intellectual‑property advantages when generating novel analogs within claimed space, while maintaining the privileged azetidine‑amine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluorobenzoyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.